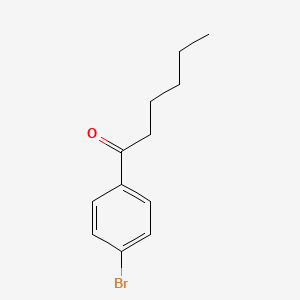

1-(4-Bromophenyl)hexan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Bromophenyl)hexan-1-one is a chemical compound with the molecular formula C12H15BrO. It is used as a chemical reagent in the preparation of conjugated nanoloops that display optoelectronic properties .

Synthesis Analysis

The synthesis of 1-(4-Bromophenyl)hexan-1-one involves several steps. One method involves the use of potassium hydroxide and hydrazine in 2,2’- [1,2-ethanediylbis (oxy)]bisethanol for 2 hours under heating and reflux . Another method involves the use of water monomer and trifluoromethane sulfonic acid silver salt in chlorobenzene at 100℃ for 44 hours .Molecular Structure Analysis

The molecular structure of 1-(4-Bromophenyl)hexan-1-one is represented by the InChI code 1S/C12H15BrO/c1-2-3-4-5-12 (14)10-6-8-11 (13)9-7-10/h6-9H,2-5H2,1H3 .Chemical Reactions Analysis

1-(4-Bromophenyl)hexan-1-one can undergo several chemical reactions. For instance, it can react with potassium hydroxide and hydrazine in 2,2’- [1,2-ethanediylbis (oxy)]bisethanol under heating and reflux to form 4-Bromohexylbenzene . It can also react with water monomer and trifluoromethane sulfonic acid silver salt in chlorobenzene at 100℃ to form 1-(p-tolyl)pentan-1-one .Physical And Chemical Properties Analysis

1-(4-Bromophenyl)hexan-1-one is a solid at room temperature. It has a molecular weight of 255.15 .Scientific Research Applications

Macromolecular Electron Donors

1-(4-Bromophenyl)hexan-1-one derivatives have been utilized in the synthesis of macromolecules with multiple redox-active sites. These compounds, such as those synthesized by Rathore et al. (2001), act as efficient "electron sponges" and are capable of undergoing reversible oxidation, demonstrating potential applications in electronic devices and nanotechnology (Rathore, Burns, & Deselnicu, 2001).

Thermotropic Dendrimers

In the field of polymer science, derivatives of 1-(4-Bromophenyl)hexan-1-one have been instrumental in creating thermotropic dendrimers. Percec et al. (1994) described the synthesis of such monomers, highlighting their application in producing soluble hyperbranched polymers with potential uses in advanced material science (Percec, Chu, & Kawasumi, 1994).

Rearrangement in Organic Synthesis

The compound and its related structures have also been explored in organic synthesis. Donskaya and Lukovskii (1991) investigated the facile rearrangement of a (Bromomethylene)-cyclopropane–Dichloroketene Adduct, highlighting the dynamic behavior of these molecules under different conditions (Donskaya & Lukovskii, 1991).

Crystal Structure Analysis

1-(4-Bromophenyl)hexan-1-one derivatives have been used in crystallography to study molecular structures and conformations. Griffiths (1973) determined the crystal and molecular structure of a related compound, contributing to our understanding of molecular geometry in crystallography (Griffiths, 1973).

Nanoporous Organic Frameworks

These compounds have applications in creating nanoporous organic frameworks. Yang and Guo (2019) synthesized polymers using 1-(4-Bromophenyl)hexan-1-one derivatives, demonstrating their high surface area and thermal stability, making them suitable for gas storage and separation (Yang & Guo, 2019).

Helical Crystal Engineering

In the realm of materials science, derivatives of 1-(4-Bromophenyl)hexan-1-one are used in engineering hand-twisted helical crystals. Saha and Desiraju (2017) outlined strategies for designing these structures, which have implications in developing new materials with unique optical and mechanical properties (Saha & Desiraju, 2017).

Safety and Hazards

The safety information for 1-(4-Bromophenyl)hexan-1-one indicates that it is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin. It causes serious eye irritation and is toxic to aquatic life . The precautionary statements include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

Relevant Papers The relevant papers for 1-(4-Bromophenyl)hexan-1-one are not explicitly mentioned in the search results .

properties

IUPAC Name |

1-(4-bromophenyl)hexan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLMRPWLTMFPJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)hexan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(6-Chloro-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2589418.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2589421.png)

![2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2589423.png)

![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]amino 4-chlorobutanoate](/img/structure/B2589424.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2589436.png)

![11-(2,4-dimethoxyphenyl)-9-({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-diene-10,12-dione](/img/structure/B2589437.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2589440.png)

![Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2589441.png)